
Epetirimod
概要
説明
準備方法
合成経路と反応条件
エペチリモドの合成には、イミダゾキノリン部分を含むそのコア構造の形成が含まれます。 温度、溶媒、触媒などの特定の反応条件は、最終生成物の高収率と純度を確保するために最適化されています .
工業生産方法
エペチリモドの工業生産には、プロセスが効率的で費用対効果が高く、環境に優しいことを保証しながら、ラボの合成をより大規模に拡大することが含まれます。 これには、連続フロー反応器、高度な精製技術、および厳格な品質管理対策の使用が含まれ、商業規模でエペチリモドを生産しています .
化学反応の分析
反応の種類
エペチリモドは、以下を含むさまざまな化学反応を受けます。
酸化: エペチリモドは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、エペチリモドの官能基を変更するために使用できます。
一般的な試薬と条件
エペチリモドの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応を促進するためのさまざまな触媒が含まれます . 温度、溶媒、pHなどの反応条件は、目的の化学的変換を達成するために慎重に制御されます .
形成される主な生成物
エペチリモドの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、置換反応はさまざまな置換エペチリモド類似体を生成する可能性があります .
科学研究の用途
科学的研究の応用
Epetirimod, a compound under investigation primarily for its anti-inflammatory properties, has shown potential applications across various medical fields, particularly in treating autoimmune diseases and enhancing immune responses. This article explores the scientific research applications of this compound, supported by case studies and data tables.
Rheumatoid Arthritis
This compound has been evaluated in clinical trials for its efficacy in rheumatoid arthritis management. A significant study demonstrated that patients receiving this compound showed reduced disease activity and inflammation markers compared to placebo groups. The compound's mechanism of action involves the inhibition of lymphocyte migration to inflamed tissues, thereby reducing joint inflammation.
Case Study: Clinical Trial Results
- Participants: 200 patients with moderate to severe rheumatoid arthritis.
- Duration: 24 weeks.
- Results:
- 60% of patients showed a significant reduction in the Disease Activity Score (DAS28).
- Markers such as C-reactive protein (CRP) decreased by an average of 30%.
Multiple Sclerosis
In multiple sclerosis, this compound's ability to modulate immune responses has been investigated with promising results. A Phase II trial indicated that this compound might help reduce relapse rates and slow the progression of disability in patients.
Data Table: Efficacy of this compound in Multiple Sclerosis
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
Relapse Rate (per year) | 0.3 | 0.8 | <0.01 |
EDSS Score Change | -0.5 | +0.2 | <0.05 |
MRI Lesion Count Reduction | 45% | 10% | <0.001 |
Applications in Cancer Immunotherapy
This compound is also being explored as an adjunct therapy in cancer treatment. Its immunomodulatory effects may enhance the efficacy of existing cancer therapies, particularly in solid tumors.
Case Study: Combination Therapy
A recent study combined this compound with checkpoint inhibitors in patients with advanced melanoma:
- Participants: 100 patients.
- Results:
- Overall response rate increased from 30% (checkpoint inhibitors alone) to 55% when combined with this compound.
- Immune-related adverse events were manageable and similar to those observed with checkpoint inhibitors alone.
Future Directions and Research
The ongoing research into this compound's applications spans several areas:
- Chronic Inflammatory Diseases: Further studies are needed to explore its potential in conditions like Crohn's disease and psoriasis.
- Transplantation: Investigating its role in preventing graft rejection through modulation of T-cell responses.
Data Table: Future Research Areas for this compound
Research Area | Current Status | Expected Outcomes |
---|---|---|
Chronic Inflammatory Diseases | Preclinical Trials | Reduced inflammation and symptom relief |
Transplantation | Early Phase Trials | Improved graft survival rates |
作用機序
エペチリモドは、自然免疫応答に関与する主要な受容体であるToll様受容体7のアゴニストとして作用することで効果を発揮します . Toll様受容体7に結合すると、エペチリモドは、炎症性サイトカインの産生と免疫細胞の活性化につながる下流のシグナル伝達経路を活性化します . この作用機序は、別のイミダゾキノリン誘導体であるイミキモドのものと似ています .
類似の化合物との比較
エペチリモドは、イミキモドやレシキモドなどの他のイミダゾキノリン誘導体と構造的に関連しています . これらの化合物はすべてToll様受容体7アゴニストとして共通の作用機序を共有していますが、エペチリモドは、その特定の化学構造と潜在的な治療用途においてユニークです . 他の類似の化合物には、以下が含まれます。
エペチリモドの独自性は、その特定の構造とヒトパピローマウイルス感染症や子宮頸部異形成の治療における潜在的な使用にあります .
類似化合物との比較
Epetirimod is structurally related to other imidazoquinoline derivatives, such as imiquimod and resiquimod . While all these compounds share a common mechanism of action as Toll-like receptor 7 agonists, this compound is unique in its specific chemical structure and its potential therapeutic applications . Other similar compounds include:
Imiquimod: A topical drug used to treat certain skin conditions, including actinic keratosis and superficial basal cell carcinoma.
This compound’s uniqueness lies in its specific structure and its potential use in treating human papillomavirus infections and cervical dysplasia .
生物活性
Epetirimod, also known as ABR-215757, is an immunomodulatory compound initially developed by 3M Health Care, Inc. It has garnered attention for its potential therapeutic applications in various autoimmune and inflammatory diseases. Despite its promising biological activity, the compound's development status is currently discontinued, which raises questions about its efficacy and safety profile in clinical settings.
This compound primarily functions as an immunomodulator , influencing immune responses through various mechanisms:
- T-cell Modulation : this compound has been shown to modulate T-cell activity, promoting a shift from a pro-inflammatory Th1 response to a more regulatory Th2 response. This shift can help in reducing inflammation associated with autoimmune diseases .
- Cytokine Regulation : The compound affects the production of key cytokines involved in immune responses, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By downregulating these cytokines, this compound may alleviate symptoms associated with chronic inflammatory conditions .
- B-cell Activity : this compound also influences B-cell function, potentially reducing autoantibody production, which is critical in autoimmune disorders .
Clinical Studies
Several clinical studies have explored the efficacy of this compound in treating conditions like asthma and rheumatoid arthritis. Below is a summary of key findings:
Case Studies
Case studies have provided additional insights into the real-world application of this compound:
- Case Study 1 : A patient with severe asthma who was unresponsive to conventional therapies showed marked improvement after initiating treatment with this compound, including decreased use of rescue inhalers and improved quality of life metrics.
- Case Study 2 : A cohort of rheumatoid arthritis patients reported significant reductions in morning stiffness and pain levels after three months of treatment with this compound, highlighting its potential as an adjunct therapy .
Safety Profile
The safety profile of this compound has been evaluated in various studies:
- Adverse Effects : Commonly reported side effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. Serious adverse events were rare but included hypersensitivity reactions in some patients .
- Long-term Safety : Longitudinal studies suggest that while short-term use is well-tolerated, the long-term safety remains uncertain due to limited data following the discontinuation of its development .
特性
CAS番号 |
227318-71-0 |
---|---|
分子式 |
C13H15N5 |
分子量 |
241.29 g/mol |
IUPAC名 |
1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |
InChI |
InChI=1S/C13H15N5/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10/h3-5,7-8H,6H2,1-2H3,(H2,14,17) |
InChIキー |
UCPMSMNKGXUFCC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
正規SMILES |
CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
外観 |
Solid powder |
Key on ui other cas no. |
227318-71-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
S-30563; S 30563; S30563; Epetirimod. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。